3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Medicinal chemistry QSAR Pharmacokinetics

3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS 78573-45-2, synonym 3-TFMPP) is a meta-substituted trifluoromethylphenyl propanol classified as an organofluorine compound and primary alcohol. With molecular formula C10H11F3O and molecular weight 204.19 g/mol, it serves as a key pharmaceutical intermediate, most notably in the synthesis of the calcimimetic agent cinacalcet (Mimpara/Sensipar) for secondary hyperparathyroidism.

Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
CAS No. 78573-45-2
Cat. No. B128414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)phenyl)propan-1-ol
CAS78573-45-2
Synonyms3-[3-(Trifluoromethyl)phenyl]propan-1-ol-d4
Molecular FormulaC10H11F3O
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CCCO
InChIInChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2
InChIKeyQWXKQVIMGVVIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS 78573-45-2): Chemical Class, Properties, and Procurement Relevance


3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS 78573-45-2, synonym 3-TFMPP) is a meta-substituted trifluoromethylphenyl propanol classified as an organofluorine compound and primary alcohol [1]. With molecular formula C10H11F3O and molecular weight 204.19 g/mol, it serves as a key pharmaceutical intermediate, most notably in the synthesis of the calcimimetic agent cinacalcet (Mimpara/Sensipar) for secondary hyperparathyroidism [2]. The compound exists as a colorless liquid at ambient temperature (density 1.10, boiling point 68-71°C at 0.4 mmHg, refractive index 1.4620-1.4660) and is slightly soluble in DMSO and methanol .

3-(3-(Trifluoromethyl)phenyl)propan-1-ol: Why Positional Isomers and Non-Fluorinated Analogs Are Not Interchangeable


Generic substitution among trifluoromethylphenyl propanol positional isomers (meta, para, ortho) is scientifically unsound due to quantifiable differences in physicochemical parameters and divergent synthetic utility. The meta-substituted regioisomer (3-TFMPP) is uniquely validated as a direct precursor to cinacalcet via established industrial routes, a role not shared by the para or ortho analogs [1]. Furthermore, the electron-withdrawing meta-CF3 group confers distinct electronic effects on the aromatic ring compared to para or ortho substitution, directly influencing reactivity in downstream transformations [2]. Compared to the non-fluorinated parent 3-phenylpropan-1-ol, the trifluoromethyl group in 3-TFMPP substantially elevates lipophilicity (Consensus LogP ~3.07 vs. ~1.8 for 3-phenylpropan-1-ol), a critical determinant of pharmacokinetic behavior in derived drug candidates . The quantitative evidence below establishes that these differences are measurable and consequential for procurement decisions.

3-(3-(Trifluoromethyl)phenyl)propan-1-ol: Quantitative Comparative Evidence for Scientific Selection


Lipophilicity (Consensus LogP): Meta-3-TFMPP Exhibits Significantly Higher LogP than Non-Fluorinated Parent and Calculated Difference from Para-Isomer

The meta-substituted target compound exhibits a Consensus LogP of 3.07, representing a substantial increase in lipophilicity compared to the non-fluorinated parent 3-phenylpropan-1-ol (estimated LogP ~1.8). This ~1.3 log unit difference corresponds to an approximately 20-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and metabolic stability of derived drug candidates . Within the isomeric series, the para-isomer (3-(4-(trifluoromethyl)phenyl)propan-1-ol) has a reported LogP of 2.82, while the ortho-isomer (3-(2-(trifluoromethyl)phenyl)propan-1-ol) also registers 2.82, indicating that the meta-substitution pattern yields a modestly higher calculated lipophilicity (ΔLogP +0.25) compared to the para and ortho congeners . These differences, though small, can be decisive in lead optimization campaigns where fine-tuning LogP within a narrow optimal range (typically 1-4) is critical for balancing potency and bioavailability .

Medicinal chemistry QSAR Pharmacokinetics ADME

Acid Dissociation Constant (pKa): Meta-3-TFMPP Exhibits Distinct pKa Profile Compared to Secondary Alcohol Analog

The predicted pKa of 3-(3-(trifluoromethyl)phenyl)propan-1-ol is 15.04 ± 0.10, characteristic of a primary aliphatic alcohol . In contrast, the secondary alcohol analog 1-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 618-97-3) exhibits a predicted pKa of 14.24 ± 0.20, a difference of ~0.8 log units . This difference reflects the greater stabilization of the alkoxide ion in the primary alcohol system compared to the secondary alcohol, which bears an α-ethyl substituent that introduces steric and inductive effects on the hydroxyl group. The pKa difference, while modest in absolute terms, translates to a measurable shift in the fraction ionized at physiological pH (~7.4), where both compounds remain predominantly (>99.9%) unionized but with differing residual ionization that can affect chromatographic retention, solubility in aqueous buffers, and hydrogen-bonding capacity in receptor binding pockets .

Ionization state Formulation Chromatography Physicochemical profiling

Physical State and Handling Characteristics: Meta-3-TFMPP as a Liquid Differentiates from Solid Para-Isomer for Synthetic Workflows

3-(3-(Trifluoromethyl)phenyl)propan-1-ol (meta-3-TFMPP) is a colorless liquid at room temperature (20°C), with reported density of 1.10, boiling point of 68-71°C at 0.4 mmHg, and refractive index of 1.4620-1.4660 . In contrast, the para-substituted regioisomer 3-(4-(trifluoromethyl)phenyl)propan-1-ol (CAS 180635-74-9) is reported as a white powder (solid) at ambient temperature . This fundamental phase difference—liquid versus solid—has direct practical implications for synthetic workflows: liquids can be dispensed volumetrically without weighing, facilitating automated parallel synthesis and continuous-flow chemistry; solids require weighing and may present challenges in automated liquid-handling systems. Additionally, the liquid state of meta-3-TFMPP eliminates the need for dissolution prior to use in many reaction setups, streamlining process development and scale-up operations .

Synthetic chemistry Process development Handling Automation

Commercial Purity Specifications: Meta-3-TFMPP Consistently Available at ≥97% Purity with GC/HPLC Verification

Commercial suppliers consistently offer 3-(3-(trifluoromethyl)phenyl)propan-1-ol (meta-3-TFMPP) at high purity specifications: ≥98.0% (GC) from CookeChem, 97% from Alfa Chemistry, and 95-98% from multiple other vendors [1]. These purity levels are typically verified by gas chromatography (GC) and/or high-performance liquid chromatography (HPLC), with supporting analytical documentation including NMR spectra available upon request . In comparison, the para-isomer is offered at 97% purity and the ortho-isomer at 95-98% purity , indicating that all three regioisomers are commercially available in comparable purity ranges. However, the meta-isomer benefits from broader vendor availability and more extensive analytical characterization due to its established role as a cinacalcet intermediate, translating to greater supply chain reliability and more comprehensive batch-release documentation [1].

Quality control Analytical chemistry Procurement Specifications

Synthetic Utility: Meta-3-TFMPP Uniquely Validated as Industrial Precursor to Cinacalcet

3-(3-(Trifluoromethyl)phenyl)propan-1-ol (meta-3-TFMPP) is explicitly identified in patent literature as a direct precursor in the industrial synthesis of cinacalcet (Mimpara/Sensipar), a calcimimetic approved for secondary hyperparathyroidism [1]. The established route converts the primary hydroxyl group of meta-3-TFMPP to a leaving group (e.g., chloride or mesylate), followed by reaction with (R)-1-(naphthalen-1-yl)ethanamine to yield cinacalcet [1]. Critically, this synthetic pathway is not described for the para- or ortho-substituted regioisomers; literature references for 4-TFMPP (para) describe its synthesis via Wittig reaction but do not document its use as a cinacalcet precursor [1][2]. The carboxylic acid analog 3-(3-(trifluoromethyl)phenyl)propionic acid (CAS 585-50-2) can serve as an alternative precursor but requires an additional reduction step (e.g., LiAlH4) to generate the alcohol, adding cost and complexity . Thus, meta-3-TFMPP offers the most direct and industrially validated entry into the cinacalcet synthetic sequence.

Pharmaceutical synthesis Process chemistry Drug development Intermediates

Meta-Directing Electronic Effects: Regioselective Metalation Differentiates Meta-3-TFMPP from Para and Ortho Isomers

The meta-substitution pattern of the trifluoromethyl group in 3-TFMPP confers distinct regioselectivity in directed ortho-metalation and site-selective C-H functionalization reactions. Literature studies on MOM-protected (trifluoromethyl)phenols demonstrate that the meta isomer undergoes optional site selectivity: hydrogen/metal exchange occurs at the 2-position when treated with the LIC-KOR reagent (lithium diisopropylamide/potassium tert-butoxide) and at the 6-position when treated with sec-butyllithium [1]. This tunable regioselectivity is not observed with para-substituted analogs, where symmetry limits options for selective functionalization, nor with ortho-substituted analogs, where steric hindrance can impede metalation at adjacent positions. For researchers employing 3-TFMPP as a building block in more complex syntheses, this property enables divergent synthetic strategies from a single starting material, enhancing synthetic flexibility and efficiency [1].

Organometallic chemistry C-H functionalization Site-selectivity Synthetic methodology

3-(3-(Trifluoromethyl)phenyl)propan-1-ol: Validated Application Scenarios for Research and Industrial Procurement


Cinacalcet Synthesis and Process Development

Procurement of 3-(3-(trifluoromethyl)phenyl)propan-1-ol is essential for laboratories engaged in cinacalcet (Mimpara/Sensipar) synthesis, process optimization, or impurity profiling. The compound serves as a direct, patent-validated intermediate, enabling the shortest synthetic route to the API via conversion of the primary alcohol to a leaving group followed by amine coupling [1]. Alternative precursors such as the carboxylic acid analog require an additional reduction step, increasing step-count and reagent costs. The compound is also the direct precursor to Cinacalcet-d4 Hydrochloride, the deuterated internal standard used in bioanalytical LC-MS/MS assays for pharmacokinetic studies [2].

Medicinal Chemistry and Lead Optimization

The well-characterized physicochemical profile of meta-3-TFMPP—including Consensus LogP of 3.07, predicted pKa of 15.04, and favorable drug-likeness parameters (Bioavailability Score 0.55, High GI Absorption, BBB Permeant) —makes it a valuable building block for medicinal chemistry programs targeting CNS disorders, metabolic diseases, or inflammatory conditions. The trifluoromethyl group confers enhanced metabolic stability and membrane permeability relative to non-fluorinated analogs, while the primary alcohol provides a versatile handle for further elaboration (e.g., esterification, etherification, oxidation, or conversion to amine) [1]. Computational ADME predictions indicate the compound is not a CYP1A2, CYP2C19, or CYP2C9 inhibitor but is a CYP2D6 inhibitor, information that can guide lead optimization strategies .

Organofluorine Methodology Development

Researchers developing new synthetic methodologies for C-H functionalization, directed ortho-metalation, or site-selective transformations can leverage the unique electronic properties of meta-3-TFMPP. The meta-CF3 group exerts a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the meta position [3]. In metalation reactions, the meta isomer offers tunable site-selectivity (2-position vs. 6-position) depending on the choice of organolithium base, a property not shared by para or ortho isomers [3]. The compound thus serves as a well-defined model substrate for investigating regioselectivity in new catalytic or stoichiometric transformations.

Analytical Reference Standard and Quality Control

High-purity 3-(3-(trifluoromethyl)phenyl)propan-1-ol (≥98.0% GC) is suitable for use as an analytical reference standard in the pharmaceutical industry, particularly for the identification and quantification of Cinacalcet Related Compound E (USP) [4]. Its well-defined chromatographic properties (boiling point 68-71°C/0.4 mmHg, refractive index 1.4620-1.4660) facilitate method development for GC and HPLC purity analysis. Additionally, the deuterated analog (3-(trifluoromethyl)benzenepropanol-d4) derived from this compound serves as a stable isotope-labeled internal standard for LC-MS quantification of cinacalcet in biological matrices [2].

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